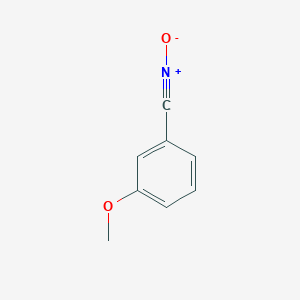![molecular formula C14H10Cl2N2O4 B14323281 2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride CAS No. 111040-97-2](/img/structure/B14323281.png)
2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to an azanediyl group and two acetyl chloride groups
Méthodes De Préparation
The synthesis of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride typically involves multiple steps. One common method starts with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of the azanediyl group through a series of reactions involving amines. Finally, the acetyl chloride groups are introduced via acylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl chloride groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the acetyl chloride groups can react with nucleophiles. These interactions can lead to the formation of reactive intermediates that can affect biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its use and the specific derivatives formed.
Comparaison Avec Des Composés Similaires
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride can be compared with other similar compounds, such as:
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl bromide: Similar structure but with bromide groups instead of chloride.
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl fluoride: Similar structure but with fluoride groups instead of chloride.
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl iodide: Similar structure but with iodide groups instead of chloride. The uniqueness of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride lies in its specific reactivity and the types of derivatives it can form, which can be different from those formed by its analogs with different halide groups.
Propriétés
Numéro CAS |
111040-97-2 |
|---|---|
Formule moléculaire |
C14H10Cl2N2O4 |
Poids moléculaire |
341.1 g/mol |
Nom IUPAC |
2-[(2-chloro-2-oxoethyl)-(3-nitronaphthalen-1-yl)amino]acetyl chloride |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-13(19)7-17(8-14(16)20)12-6-10(18(21)22)5-9-3-1-2-4-11(9)12/h1-6H,7-8H2 |
Clé InChI |
PNCRVRPMJGPHHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2N(CC(=O)Cl)CC(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
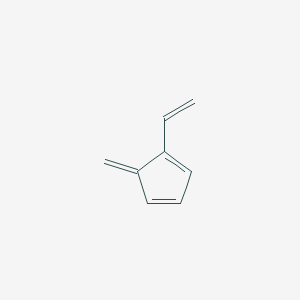
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)

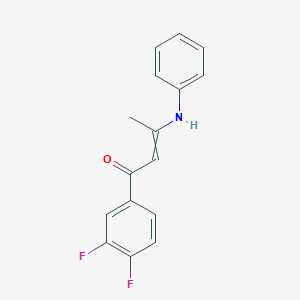
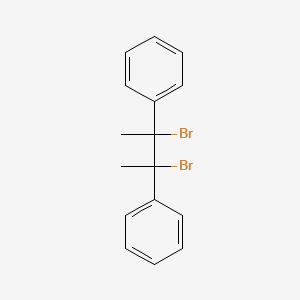
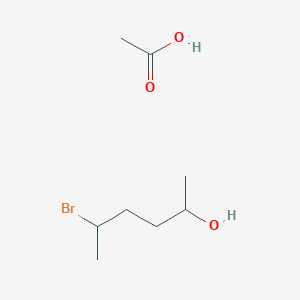
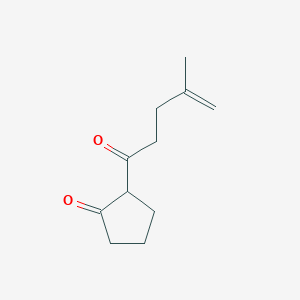
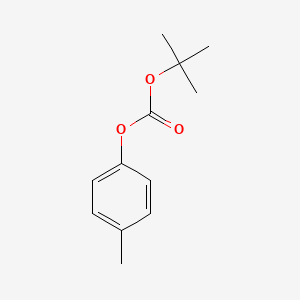
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
